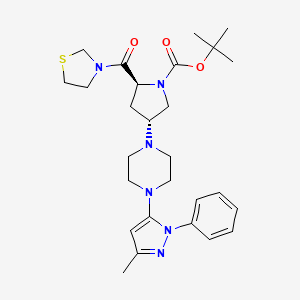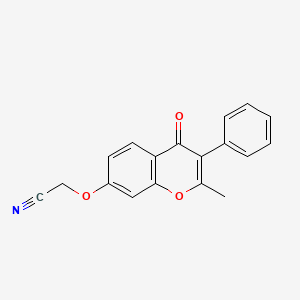![molecular formula C19H21NO4S B2996331 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate CAS No. 1798430-22-4](/img/structure/B2996331.png)
3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its functional groups and the type of compound it is (e.g., ester, amine, etc.) .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined through various laboratory tests.Scientific Research Applications
Catalytic Applications
Research by Susanti et al. (2012) illustrates the utilization of silver acetate in catalyzing hydroamination reactions of similar sulfonylamino phenyl compounds. This process exemplifies a method for N-heterocyclic ring formation, highlighting the compound's potential in synthesizing indole derivatives, a core structure in many pharmaceuticals (Susanti et al., 2012).
Transesterification Catalyst
Bo et al. (2003) discuss the use of sulfamic acid and ionic liquids as catalysts for the chemoselective transesterification of β-ketoesters, demonstrating the compound's relevance in enhancing reaction specificity and efficiency (Bo, Ming, & Ji Shuan, 2003).
Solid Acid Catalysis
Nuryono et al. (2019) explored the modification of propylsulfonic acid-fixed Fe3O4@SiO2 with organosilanes, developing a magnetically separable solid acid catalyst. This research indicates the potential of sulfonyl-containing compounds in creating high-activity, reusable catalysts for hydrolysis reactions (Nuryono et al., 2019).
Synthetic Applications
Percec et al. (2001) described the synthesis of functional aromatic multisulfonyl chlorides, showcasing methods for preparing complex organic molecules and dendritic structures. This research underlines the utility of sulfonyl chloride groups in advanced organic synthesis and materials science (Percec et al., 2001).
Photocatalysis and Sensing
Yang et al. (2015) developed a visible-light initiated oxidative cyclization process for phenyl propiolates with sulfinic acids under metal-free conditions. This study suggests the role of similar sulfonylamino compounds in synthesizing coumarin derivatives with potential applications in sensing and photocatalysis (Yang et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-16(21)24-13-6-10-18-9-5-11-19(15-18)20-25(22,23)14-12-17-7-3-2-4-8-17/h2-5,7-9,11-12,14-15,20H,6,10,13H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCYLLECVELEC-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

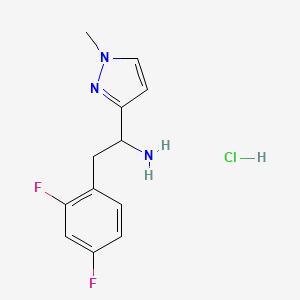
![6-Aminospiro[3.3]heptan-2-ol](/img/structure/B2996250.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)

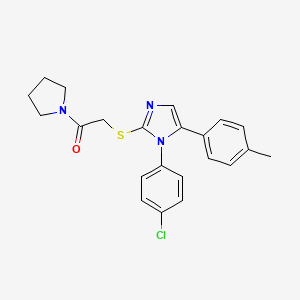


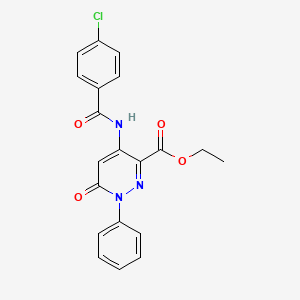
![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

